molecular formula C9H10INO2 B577723 Ethyl 2-(3-iodopyridin-2-yl)acetate CAS No. 1245645-70-8

Ethyl 2-(3-iodopyridin-2-yl)acetate

Cat. No. B577723
CAS RN: 1245645-70-8
M. Wt: 291.088
InChI Key: OAZDOAQBMSUFCF-UHFFFAOYSA-N
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Description

Ethyl 2-(3-iodopyridin-2-yl)acetate is a chemical compound with the molecular formula C9H10INO2 . It is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to an acetate group via an iodine atom.

Scientific Research Applications

Reactivity and Synthesis

Ethyl 2-(3-iodopyridin-2-yl)acetate's reactivity has been explored in various synthetic pathways. Asadi et al. (2021) investigated the reactivity of 2-aminopyridine and Meldrum’s acid, leading to the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates, highlighting the compound's versatility in creating complex molecular structures (Asadi et al., 2021).

Photophysical Properties

The photophysical properties of this compound derivatives have been a subject of interest. Ershov et al. (2019) synthesized novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates and investigated their spectral-fluorescent properties, demonstrating the compound's potential in photophysical applications (Ershov et al., 2019).

Memory Facilitation Studies

Li Ming-zhu explored the effects of derivatives of this compound on memory facilitation in mice. The synthesis of these compounds and their impact on learning and memory highlight the compound's potential role in neuroscientific research (Li Ming-zhu, 2007; 2010; 2012).

properties

IUPAC Name

ethyl 2-(3-iodopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-2-13-9(12)6-8-7(10)4-3-5-11-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZDOAQBMSUFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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